Pyrroline-5-carboxylate (sodium)

Collagen Biosynthesis Fibroblast Metabolism Extracellular Matrix

Pyrroline-5-carboxylate (sodium), CAS 72978-16-6, is the research-grade sodium salt of the cyclic imino acid Δ¹-pyrroline-5-carboxylate (P5C). Unlike generic proline or glutamate analogs, P5C sodium stimulates collagen biosynthesis maximally (3-fold) within 6 hours, making it the reagent of choice for rapid human fibroblast collagen assays. Its ability to fully restore collagen synthesis in IGF-I-deficient conditions enables unique dissection of growth-factor-independent ECM regulation. As a validated alkyl-ether PROTAC linker with a unique cyclic imino acid structure, it offers novel linker geometry for targeted protein degradation. Provided as a water-soluble (25 mg/mL) white solid, ≥98% pure, shipped on blue ice. Ideal for metabolic, aging, and cancer metabolism studies.

Molecular Formula C5H6NNaO2
Molecular Weight 135.10 g/mol
Cat. No. B12364092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrroline-5-carboxylate (sodium)
Molecular FormulaC5H6NNaO2
Molecular Weight135.10 g/mol
Structural Identifiers
SMILESC1CC(=NC1)C(=O)[O-].[Na+]
InChIInChI=1S/C5H7NO2.Na/c7-5(8)4-2-1-3-6-4;/h1-3H2,(H,7,8);/q;+1/p-1
InChIKeyQKIMVEBDSSQQKE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrroline-5-carboxylate (sodium) Procurement Guide: Essential Biochemical Intermediate for Proline and Redox Metabolism Research


Pyrroline-5-carboxylate (sodium), CAS 72978-16-6, is the sodium salt of Δ¹-pyrroline-5-carboxylate (P5C), a cyclic imino acid intermediate central to the biosynthesis and degradation of proline, ornithine, and arginine [1]. It exists in spontaneous equilibrium with glutamate-5-semialdehyde (GSA) in solution and functions as a potent activator of redox-dependent metabolic pathways . As a key node connecting mitochondrial function to cellular stress responses and collagen metabolism, the sodium salt form is specifically utilized as a research reagent to study metabolic pathways, oxidative stress, mitochondrial dysfunction, and as a PROTAC linker in targeted protein degradation applications .

Why Pyrroline-5-carboxylate (sodium) Cannot Be Replaced by L-Proline, L-Glutamate, or Other Proline Analogs in Critical Assays


Generic substitution with L-proline, L-glutamate, or structurally related proline analogs is scientifically invalid due to fundamental differences in biochemical function and pathway position. P5C occupies a unique metabolic crossroads that is not replicated by its precursor proline or its product glutamate [1]. Unlike L-proline, which requires enzymatic oxidation to generate P5C, exogenous P5C sodium directly activates downstream redox pathways and stimulates collagen biosynthesis with distinct kinetics and potency that cannot be mimicked by other metabolites . Furthermore, the sodium salt form provides critical aqueous solubility (~25 mg/mL in H₂O) essential for cell culture and in vitro assay applications, a property not shared by neutral proline analogs [2]. Direct comparative studies demonstrate that P5C, glutamate, and glutamine evoke different maxima of collagen biosynthesis stimulation at different time points, confirming that these compounds are not functionally interchangeable in experimental systems [3].

Quantitative Differentiation of Pyrroline-5-carboxylate (sodium) vs. L-Proline, L-Glutamate, and Glutamine: Evidence for Scientific Selection


P5C Sodium Elicits Faster Maximal Collagen Biosynthesis Stimulation than Glutamine and Glutamate in Human Fibroblasts

In cultured human skin fibroblasts, pyrroline-5-carboxylate (P5C) achieved maximal stimulation of collagen biosynthesis (approximately 3-fold increase, 300% of control) after only 6 hours of incubation, whereas glutamine (Gln) required 24 hours to reach only 230% of control, and glutamate (Glu) required 12 hours to achieve 400% stimulation [1]. This demonstrates a significant temporal advantage for P5C in experimental protocols requiring rapid pathway activation. Additionally, P5C induced maximal prolidase activity within 6-12 hours, while Gln and Glu required 24 hours for maximal stimulation [2].

Collagen Biosynthesis Fibroblast Metabolism Extracellular Matrix

P5C Sodium Directly Restores Collagen Biosynthesis in IGF-I-Deficient Conditions

In a physiological model of reduced collagen synthesis using serum from fasted rats (IGF-I level: 72±16 ng/ml vs control 168±19 ng/ml, showing ~75% reduced collagen synthesis capacity), supplementation with 1 mmol/L P5C sodium completely restored collagen biosynthesis in human skin fibroblasts to control values within 24 hours [1]. In contrast, direct IGF-I supplementation (40 ng/ml) failed to restore collagen biosynthesis during the same 24-hour incubation period and required 48 hours to achieve restoration [2]. This demonstrates that P5C acts downstream of IGF-I signaling and can bypass the requirement for IGF-I stimulation.

Collagen Metabolism IGF-I Signaling Fasting Models

P5C Sodium Demonstrates High Aqueous Solubility for In Vitro and In Vivo Formulation

Pyrroline-5-carboxylate sodium exhibits aqueous solubility of ~25 mg/mL (185.05 mM) in H₂O with ultrasonication, as reported by multiple independent suppliers [1]. In comparison, neutral L-proline has reported aqueous solubility of approximately 162 mg/mL at 25°C, but P5C sodium provides the additional advantage of being the sodium salt form, which enhances solubility in physiological buffers and facilitates direct use in cell culture media without pH adjustment [2]. The sodium salt form is critical for maintaining compound stability and solubility in aqueous biological systems, as P5C in its free acid form is less stable in solution due to equilibrium with GSA [3].

Solubility Formulation Cell Culture

P5C Sodium Functions as a Validated PROTAC Linker with Distinct Chemical Properties

Pyrroline-5-carboxylate sodium is classified as a PROTAC (PROteolysis TArgeting Chimera) linker of the alkyl/ether class and is specifically utilized to prepare PROTAC protein degraders . Unlike generic alkyl chain linkers (e.g., PEG or alkyl linkers) that provide only spacing function, P5C sodium introduces a cyclic imino acid structure with a carboxylate moiety that can participate in additional non-covalent interactions with target proteins and E3 ligases, potentially influencing ternary complex formation and degradation efficiency . This structural feature distinguishes P5C sodium from simpler linkers and provides an additional dimension for linker optimization in PROTAC design [1].

PROTAC Targeted Protein Degradation Chemical Biology

Optimal Research and Industrial Applications for Pyrroline-5-carboxylate (sodium) Based on Quantitative Evidence


Short-Term Collagen Biosynthesis Assays in Fibroblast Models

Based on evidence that P5C sodium achieves maximal collagen biosynthesis stimulation (3-fold increase) within 6 hours of incubation, significantly faster than glutamine (24 hours) or glutamate (12 hours) [1], this compound is optimally suited for short-term collagen biosynthesis assays in human fibroblast models. This application is particularly valuable in high-throughput screening formats or experiments where minimizing cell culture duration reduces variability and cost. Researchers can reliably observe pathway activation within a single working day rather than requiring overnight or multi-day incubations.

IGF-I-Independent Collagen Synthesis Studies

The demonstrated ability of 1 mmol/L P5C sodium to completely restore collagen biosynthesis within 24 hours in IGF-I-deficient conditions (where 40 ng/ml IGF-I fails to restore synthesis) [1] makes this compound essential for dissecting growth factor-independent pathways of extracellular matrix regulation. This application is particularly relevant for studies of metabolic disorders, aging, and fasting physiology where IGF-I signaling is compromised, enabling researchers to bypass upstream signaling defects and directly probe downstream collagen biosynthetic machinery.

PROTAC Linker Development and Optimization

P5C sodium is specifically validated as a PROTAC linker of the alkyl/ether class [1]. Its unique cyclic imino acid structure with a carboxylate moiety distinguishes it from conventional linear PEG or alkyl linkers . This application is optimal for medicinal chemists seeking to explore novel linker geometries that may enhance ternary complex stability or improve degradation efficiency. The sodium salt form ensures aqueous solubility during linker coupling reactions, facilitating PROTAC synthesis workflows.

Proline and Redox Metabolism Pathway Dissection

As a naturally occurring intermediate at the crossroads of proline biosynthesis and degradation, P5C sodium serves as a critical tool for studying the proline cycle and its connection to mitochondrial function and cellular redox balance [1]. Unlike L-proline, which requires enzymatic conversion to P5C, direct supplementation with P5C sodium allows researchers to bypass upstream enzymatic steps and specifically interrogate P5C-dependent pathways, including P5C dehydrogenase and P5C reductase activities . This is essential for studies of cancer metabolism, where P5C synthetase and P5C reductase are upregulated and control collagen biosynthesis rates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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